N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]cyclopropanecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopropane ring, a chloro-substituted oxazepine ring, and a carboxamide group, making it an interesting subject for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Oxazepine Ring: The initial step involves the synthesis of the 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Ethyl Group: The next step involves the alkylation of the oxazepine ring with an ethyl group. This can be done using ethyl halides in the presence of a strong base.
Formation of the Cyclopropane Ring: The cyclopropane ring is introduced through a cyclopropanation reaction, which typically involves the reaction of an alkene with a diazo compound in the presence of a metal catalyst.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The chloro group in the oxazepine ring can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common choices.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while substitution could result in a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its structural similarity to known pharmacophores, the compound could be investigated for its potential therapeutic effects, such as anticancer or antiviral activity.
Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]cyclopropanecarboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure suggests that it may act as an inhibitor or modulator of certain biochemical pathways, potentially affecting cellular processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]cyclopropanecarboxamide can be compared with other similar compounds, such as:
7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine: This compound shares the oxazepine core but lacks the ethyl and cyclopropane groups.
Cyclopropanecarboxamide derivatives: These compounds share the cyclopropane ring and carboxamide group but may have different substituents on the ring.
Other oxazepine derivatives: These compounds have variations in the substituents on the oxazepine ring, which can affect their chemical and biological properties.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct chemical reactivity and biological activity.
Biological Activity
N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]cyclopropanecarboxamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 2034332-19-7 |
Molecular Formula | C18H24ClN3O3 |
Molecular Weight | 365.9 g/mol |
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways. For instance, it could potentially affect enzymes related to cancer cell proliferation.
- Receptor Modulation : It is hypothesized that the compound interacts with neurotransmitter receptors, which could influence mood and cognitive functions.
- Antimicrobial Activity : Preliminary studies suggest that similar benzoxazepine derivatives exhibit antimicrobial properties against various pathogens.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of benzoxazepine derivatives on human tumor cell lines. The results indicated that certain derivatives demonstrated significant tumor-specific cytotoxicity without affecting normal cells. This suggests that this compound may have similar potential in selectively targeting cancer cells .
Case Study 2: Antimicrobial Properties
Research on related benzoxazepine compounds showed promising results against Helicobacter pylori. These compounds inhibited bacterial growth effectively at low concentrations. This opens avenues for exploring the antimicrobial efficacy of this compound .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparative analysis with similar structures was conducted:
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c16-12-3-4-13-11(7-12)8-18(14(19)9-21-13)6-5-17-15(20)10-1-2-10/h3-4,7,10H,1-2,5-6,8-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEQROKUYDEEHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.